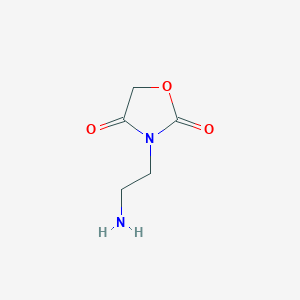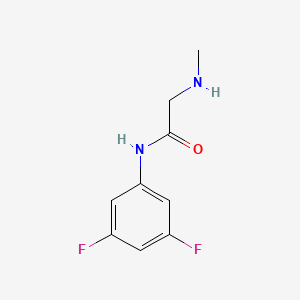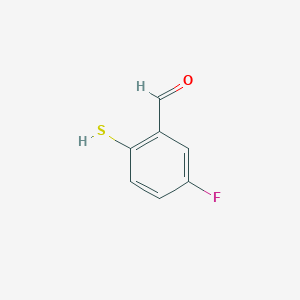![molecular formula C10H19NO B13237088 1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B13237088.png)
1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol is a complex organic compound characterized by its unique cyclopropyl and cyclobutanol structures
Méthodes De Préparation
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol typically involves multiple steps, including the formation of the cyclopropyl and cyclobutanol rings. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropyl ring through reactions such as the Simmons-Smith reaction or other cyclopropanation methods.
Cyclobutanol Formation: The cyclobutanol ring is formed through cyclization reactions, often involving the use of strong bases or acids as catalysts.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropyl and cyclobutanol rings provide structural rigidity and specificity in binding to targets. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol include:
1-(Aminomethyl)cyclopropylmethanol: This compound shares the aminomethylcyclopropyl structure but lacks the cyclobutanol ring.
tert-Butyl 1-(aminomethyl)cyclopropylcarbamate: Similar in having the aminomethylcyclopropyl group but with a different functional group attached.
Cyclopropylamines: A broader class of compounds with the cyclopropylamine structure.
The uniqueness of this compound lies in its combined cyclopropyl and cyclobutanol rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-7-5-10(12,8(7)2)9(6-11)3-4-9/h7-8,12H,3-6,11H2,1-2H3 |
Clé InChI |
JVGOBSNAMLFKFH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1C)(C2(CC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Methylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13237009.png)
![[4-(4-Aminopiperidin-1-YL)phenyl]methanol](/img/structure/B13237012.png)
![5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B13237018.png)
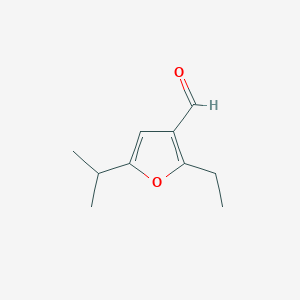
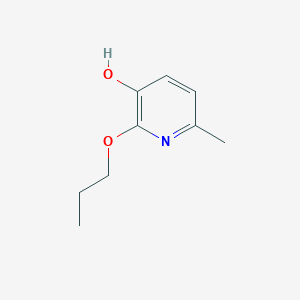
![5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13237034.png)

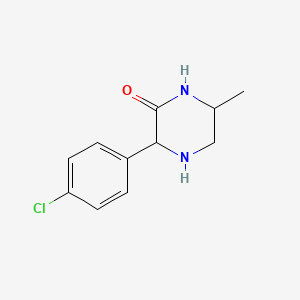
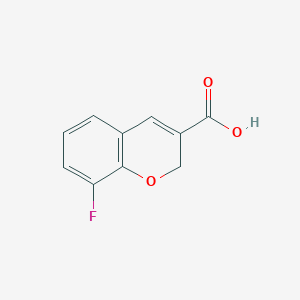
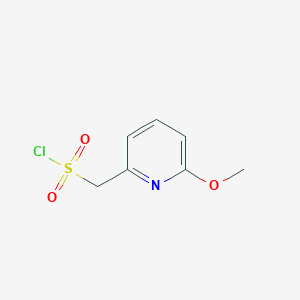
![2-[2,4-Dioxo-5-(propan-2-yl)-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B13237060.png)
